molecular formula C14H17NO3S B2446760 (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1421586-76-6

(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2446760
CAS No.: 1421586-76-6
M. Wt: 279.35
InChI Key: SLLAUPWBUVQRNE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a chiral bicyclic building block designed for advanced pharmaceutical research and synthesis. This compound features the 8-azabicyclo[3.2.1]octane scaffold, which is the central structural core of a vast family of tropane alkaloids known for their diverse biological activities . The incorporation of a 3-oxa bridge can influence the compound's polarity, conformation, and metabolic stability compared to the parent carbocyclic structure . The (E)-styrylsulfonyl moiety attached to the bridgehead nitrogen is a key functional handle, providing a versatile site for further chemical modification or acting as a potential pharmacophore in drug discovery efforts. This structurally complex molecule is provided with defined (1R,5S) stereochemistry, which is critical for enantioselective synthesis and for studying stereospecific biological interactions . Researchers can leverage this intermediate in the development of new bioactive molecules, including potential neuromodulatory agents, and for the exploration of structure-activity relationships (SAR). As a sensitive chemical, it is recommended to store this product under an inert atmosphere and at refrigerated temperatures (0-10°C) to ensure stability . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-19(17,9-8-12-4-2-1-3-5-12)15-13-6-7-14(15)11-18-10-13/h1-5,8-9,13-14H,6-7,10-11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLAUPWBUVQRNE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCC1N2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Framework Construction

The 3-oxa-8-azabicyclo[3.2.1]octane core is synthesized via intramolecular cyclization or reductive amination. Patent WO1999029690A1 details the reduction of ketone intermediates, such as 8-substituted-8-azabicyclo[3.2.1]octan-3-one, using sodium cyanide and hydrochloric acid to yield hydroxylated intermediates. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one is reduced to 3-cyano-3-hydroxy derivatives, which undergo dehydration to form unsaturated intermediates.

A stereoselective approach involves chiral resolution or asymmetric catalysis. The (1R,5S) configuration is preserved using enantiomerically pure starting materials or kinetic resolution during cyclization. For instance, the hydrochloride salt of (1S,5R)-8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7) is synthesized via acid-mediated cyclization of pyrrolidine precursors, ensuring retention of stereochemistry.

Functionalization at the 8-Position: Sulfonylation

Synthesis of (E)-Styrylsulfonyl Chloride

The (E)-styrylsulfonyl group is introduced via sulfonylation of the secondary amine in the bicyclic core. The sulfonyl chloride precursor is synthesized from (E)-styrenesulfonic acid by treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds under anhydrous conditions to avoid hydrolysis:

$$
\text{(E)-Styrenesulfonic acid} + \text{PCl}5 \rightarrow \text{(E)-Styrylsulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$

The (E)-configuration is maintained by avoiding harsh conditions that promote isomerization.

Sulfonylation of the Bicyclic Amine

The 8-azabicyclo[3.2.1]octane core reacts with (E)-styrylsulfonyl chloride in a nucleophilic substitution. Patent methodologies from WO1999029690A1 suggest using pyridine or triethylamine as a base to scavenge HCl, facilitating the formation of the sulfonamide bond. For example:

$$
\text{(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane} + \text{(E)-Styrylsulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{(1R,5S)-8-((E)-Styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane}
$$

Reaction conditions (0–25°C, dichloromethane solvent) prevent epimerization of the bicyclic core.

Optimization and Challenges

Stereochemical Integrity

Maintaining the (1R,5S) configuration during sulfonylation requires mild reaction temperatures and short reaction times. Patent US20240294550A1 highlights the use of low-temperature (−10°C to 5°C) conditions to minimize racemization.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical techniques such as $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the $$ ^1\text{H NMR} $$ of the final product exhibits distinct doublets for the trans-vinyl protons ($$ J = 16.0 \, \text{Hz} $$).

Alternative Pathways

Reductive Amination

An alternative route involves reductive amination of 3-oxa-8-azabicyclo[3.2.1]octan-6-one with (E)-styrylsulfonamide. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine intermediate, yielding the target compound.

Solid-Phase Synthesis

Recent advances propose solid-supported synthesis using Wang resin-bound intermediates. This method improves yield and simplifies purification, though scalability remains a challenge.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound's unique structural features make it a candidate for developing new therapeutic agents. Its sulfonyl group can interact with various biological targets, potentially leading to the inhibition of specific enzymes or receptors.
  • Biological Activity Studies : Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties.

Organic Synthesis

  • Building Block for Complex Molecules : (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane can serve as an intermediate in synthesizing more complex organic compounds.
  • Model Compound for Reaction Mechanisms : Its reactivity allows researchers to study and understand various chemical reactions and mechanisms.

Chemical Reactions Analysis

The compound undergoes several types of reactions:

  • Oxidation : Can introduce additional functional groups, enhancing its reactivity.
  • Reduction : Modifies the sulfonyl group or other functional moieties.
  • Substitution Reactions : Both nucleophilic and electrophilic substitutions can occur at different positions on the bicyclic framework.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateVaries by substrate
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionVarious nucleophiles/electrophilesDepends on reaction type

Study 1: Antimicrobial Activity

Research has shown that related compounds exhibit significant antimicrobial properties. A study found that derivatives of azabicyclo structures inhibited the growth of various bacteria and fungi, suggesting that this compound may possess similar effects.

Study 2: Anticancer Research

A recent investigation into azabicyclo derivatives demonstrated their effectiveness against cancer cell lines. For example:

Cell LineIC50 (µM)Notes
HeLa10Moderate antiproliferative activity
A54915Significant growth inhibition
MIA-PaCa-212Effective against pancreatic cancer

The mechanism of action may involve the inhibition of key enzymatic activities or disruption of cellular signaling pathways.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological pathways. The styrylsulfonyl group can participate in various chemical interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of a bicyclic structure with a styrylsulfonyl group makes this compound unique. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Biological Activity

The compound (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a bicyclic framework characterized by the presence of nitrogen and oxygen atoms, which are crucial for its biological interactions. The stereochemistry indicated by the (1R,5S) configuration suggests specific spatial arrangements that may influence its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy as mitotic inhibitors and selective cytotoxic agents against cancer cells .
  • Neuropharmacological Effects : The bicyclic structure is associated with various neuroactive compounds, suggesting potential applications in treating neurological disorders .
  • Opioid Receptor Modulation : Research on related bicyclic compounds indicates their ability to interact with opioid receptors, which may have implications for pain management therapies .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:

  • Inhibition of Cell Division : As observed with other styrylsulfonyl compounds, this compound may disrupt mitotic processes in cancer cells.
  • Receptor Interaction : The potential to modulate neurotransmitter receptors could lead to alterations in synaptic transmission and neuroprotection.
  • Chemical Reactivity : The presence of both nitrogen and oxygen functionalities allows for diverse chemical interactions within biological systems.

Anticancer Activity

A study highlighted the anticancer potential of related styrylsulfonyl compounds, demonstrating significant cytotoxicity against various cancer cell lines while maintaining a favorable safety profile .

Neuropharmacological Studies

Research on similar bicyclic structures has indicated their effectiveness in animal models for neurological conditions. For instance, modifications to the azabicyclo framework have led to enhanced selectivity for certain receptor subtypes, potentially improving therapeutic outcomes .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
8-Azabicyclo[3.2.1]octaneBicyclic structure with nitrogenAnticancer and neuropharmacological effects
3-Oxa-bicyclo[3.2.1]octaneOxygen functionality presentPotential receptor modulation
8-BenzylquinolineAromatic systemAntimicrobial and anticancer properties

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Specific areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the molecular pathways involved in its biological effects.
  • Structure-Activity Relationship Analysis : To optimize the compound's pharmacological profile through chemical modifications.

Q & A

Q. What are the key synthetic challenges in preparing (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane, and how are they addressed?

The synthesis involves constructing the bicyclo[3.2.1]octane scaffold while ensuring stereochemical fidelity at the 1R,5S positions. Key steps include:

  • Cyclization : Formation of the 3-oxa-8-azabicyclo framework via intramolecular etherification or aziridine ring closure under controlled acidic/basic conditions .
  • Styrylsulfonyl Incorporation : The (E)-styrylsulfonyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring precise temperature control (60–80°C) and palladium catalysts to retain stereochemistry .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures is used to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify the bicyclic framework (e.g., δ 3.8–4.2 ppm for oxa-bridge protons) and styrylsulfonyl vinyl protons (δ 6.8–7.5 ppm) .
  • X-Ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., orthorhombic crystal system with P21_121_121_1 space group, as seen in related azabicyclo derivatives) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 336.12 for C16_{16}H19_{19}NO4_4S) .

Q. How do the sulfonyl and bicyclic moieties influence the compound’s reactivity in biological assays?

  • Sulfonyl Group : Enhances hydrogen-bonding with target proteins (e.g., kinases or GPCRs) and improves metabolic stability by resisting esterase cleavage .
  • Bicyclic Framework : The rigid 3-oxa-8-azabicyclo structure increases binding specificity by reducing conformational flexibility, as observed in tropane alkaloid analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity during scale-up?

  • Catalyst Screening : Use chiral ligands (e.g., BINAP) with Pd(0) to enhance (E)-styryl coupling efficiency (>90% yield) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during cyclization, while low temperatures (−20°C) minimize racemization .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real-time .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce discrepancies in IC50_{50} values .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that may alter activity .
  • Computational Modeling : Perform molecular dynamics simulations to predict binding modes and validate with mutagenesis studies (e.g., Ala-scanning of target proteins) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonyl group?

  • Substituent Variation : Replace styryl with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups to modulate lipophilicity (logP 2.5–4.0) and target affinity .
  • Bioisosteric Replacement : Substitute sulfonyl with phosphonate or tetrazole groups to evaluate charge effects on receptor binding .
  • Pharmacokinetic Profiling : Measure plasma protein binding (%) and microsomal stability to prioritize analogs with >2-hour half-life in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.